Cinnamyl cinnamate

Antibacterial activity Inhibition zone Staphylococcus aureus

Formulators seeking a non-musk fixative with validated antimicrobial properties often face substitution risks with lower-molecular-weight cinnamate esters that compromise fragrance tenacity and safety margins. Cinnamyl cinnamate (CAS 122-69-0) directly addresses this gap. • Fixative Performance: Extends longevity of volatile top/middle notes in heavy floral and oriental compositions; vapor pressure <0.001 mm Hg at 20°C. • Antimicrobial Activity: 22 mm inhibition zone against S. aureus (81.5% of gentamicin); 18 mm against C. albicans (78.3% of nystatin). • Supply Assurance: ≥98% purity, Kosher/Halal certified, FCC-compliant, 36-month shelf life.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
Cat. No. B7854587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl cinnamate
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2
InChIKeyNQBWNECTZUOWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
moderately soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Cinnamate: Chemical Identity and Properties


Cinnamyl cinnamate (CAS 122-69-0; FEMA 2298) is a phenylpropanoid ester formed from cinnamic acid and cinnamyl alcohol, with the molecular formula C₁₈H₁₆O₂ and a molecular weight of 264.32 g/mol [1]. This compound occurs naturally in styrax, Peru balsam, and certain Populus species, though commercial material is predominantly synthetic [2]. Physically, it exists as white to off-white crystals or a colorless to yellow supercooled liquid, with a melting range of approximately 38–45 °C and a boiling point of 370 °C . Its log Kow (experimental) is 4.45, and calculated water solubility at 25 °C is approximately 3.12 mg/L [3]. These baseline properties establish cinnamyl cinnamate as a distinct chemical entity within the cinnamate ester class, meriting separate evaluation from structurally related alternatives during procurement.

Cinnamyl Cinnamate Substitution Limitations


Cinnamyl cinnamate cannot be freely substituted with other cinnamate esters due to significant divergence across multiple performance-critical dimensions. The cinnamyl moiety confers distinct antimicrobial selectivity profiles that differ from methyl, ethyl, or benzyl cinnamates [1]. In fragrance applications, cinnamyl cinnamate functions primarily as a non-musk fixative with a tenacity and low volatility unmatched by lower-molecular-weight esters such as methyl or ethyl cinnamate, which serve different olfactory and functional roles . Toxicologically, cinnamyl cinnamate exhibits a high acute oral LD50 of 4.2 g/kg in rats, whereas benzyl cinnamate demonstrates moderate toxicity by ingestion and documented skin sensitization at practical use concentrations [2]. Physicochemical parameters—including a log Kow of 4.45 and melting behavior that requires specific handling—further preclude one-for-one substitution in formulations optimized for cinnamyl cinnamate [3]. Generic substitution without accounting for these differential antimicrobial, fixative, toxicological, and physicochemical characteristics will alter product performance, safety margins, and regulatory compliance.

Cinnamyl Cinnamate Comparative Evidence


Antibacterial Activity vs. Gentamicin

Cinnamyl cinnamate demonstrated quantifiable antibacterial activity against S. aureus with an inhibition zone of 22 mm, achieving 81.5% of the potency of the clinical standard gentamicin (27 mm) under identical assay conditions [1]. This direct head-to-head comparison establishes a concrete benchmark for antimicrobial performance against a widely recognized comparator.

Antibacterial activity Inhibition zone Staphylococcus aureus

Antifungal Activity vs. Nystatin

Against C. albicans, cinnamyl cinnamate produced an inhibition zone of 18 mm, corresponding to 78.3% of the activity observed for the standard antifungal agent nystatin (23 mm) under identical assay conditions [1]. This direct comparison provides a quantifiable reference point for antifungal performance.

Antifungal activity Inhibition zone Candida albicans

Acute Oral Toxicity vs. Benzyl Cinnamate

Cinnamyl cinnamate exhibits an acute oral LD50 of 4.2 g/kg (4,200 mg/kg) in rats, based on a study where 5/10 deaths occurred at that dose with a 14-day observation period [1]. In contrast, benzyl cinnamate demonstrates moderate toxicity by ingestion and is documented as a mild allergen and skin irritant, with positive patch test reactions reported in 6 of 182 patients (3.3%) at 8% concentration . This class-level inference indicates a favorable relative safety margin for cinnamyl cinnamate among cinnamate esters used in consumer-facing applications.

Toxicology Acute oral LD50 Safety assessment

Lipophilicity vs. Cinnamic Acid

Cinnamyl cinnamate has an experimental log Kow of 4.45 (calculated range 4.62–4.85) [1], indicating substantially higher lipophilicity than the parent cinnamic acid (log Kow approximately 2.13) [2]. This class-level difference—over two orders of magnitude in octanol-water partitioning—has direct implications for membrane permeability, formulation compatibility, and biological compartment partitioning.

Lipophilicity Partition coefficient Formulation

Shelf-Life Stability

Under recommended storage conditions (tightly sealed, 2–8 °C), cinnamyl cinnamate maintains stability for up to 36 months according to vendor technical specifications . This extended shelf-life exceeds the typical 24-month stability claims for several other cinnamate esters stored under comparable conditions, representing a cross-study comparable advantage for procurement planning and inventory management.

Stability Shelf life Storage

Cytotoxicity vs. Cinnamaldehyde Derivatives

In a comparative cytotoxicity study against five human solid tumor cell lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT15), cinnamic acid, cinnamates, and cinnamyl alcohols did not exhibit detectable cytotoxicity, whereas cinnamaldehydes and related compounds showed ED50 values ranging from 0.63–8.1 μg/mL against HCT15 and SK-MEL-2 cells [1]. This class-level finding demonstrates that the esterification of cinnamic acid with cinnamyl alcohol eliminates the cytotoxic activity associated with the propenal group present in cinnamaldehyde derivatives, establishing a clear functional divergence.

Cytotoxicity Selectivity Tumor cell lines

Cinnamyl Cinnamate Application Scenarios


Fragrance Fixative in Fine Perfumery

Cinnamyl cinnamate is primarily valued in fragrance formulation not for its own odor but for its fixative properties, which extend the longevity of volatile top and middle notes. With a vapor pressure <0.001 mm Hg at 20 °C and a log Kow of 4.45 [1], it demonstrates low volatility and strong substantivity on skin and fabric. It is described as 'one of the best non-musk fixatives' and 'excellent as a blending agent' [2], particularly suitable for heavy floral compositions including carnation, hyacinth, tuberose, magnolia, and oriental fragrance types. The compound's mild, tenacious balsamic-floral odor profile complements rather than dominates fragrance compositions, making it a strategic procurement choice for perfumers requiring a fixative that enhances longevity without altering the intended olfactory character. Procurement specifications should confirm isomer composition, as both (E,E)- and mixed-isomer forms are commercially available with potentially differing organoleptic properties.

Antimicrobial Preservative in Topical Formulations

Based on demonstrated antibacterial activity against S. aureus (22 mm inhibition zone; 81.5% of gentamicin activity) and antifungal activity against C. albicans (18 mm inhibition zone; 78.3% of nystatin activity) [1], cinnamyl cinnamate presents a quantifiable antimicrobial profile suitable for preservative enhancement in topical cosmetic and personal care formulations. Procurement for this application should specify purity ≥98% to ensure batch-to-batch consistency in antimicrobial performance. The compound's favorable toxicological profile—acute oral LD50 of 4.2 g/kg and acute dermal LD50 >5 g/kg [2]—supports its inclusion in leave-on and rinse-off products where skin safety margins are paramount. Formulators should note that while antimicrobial activity is established, efficacy at typical cosmetic use concentrations requires case-specific validation against target organisms under final formulation conditions.

Reference Standard for Comparative Studies

Cinnamyl cinnamate serves as a critical reference compound in structure-activity relationship (SAR) studies of cinnamic acid derivatives. Its distinct physicochemical profile—including log Kow 4.45, water solubility 3.12 mg/L at 25 °C, and melting range 38–45 °C [1]—provides a benchmark for evaluating the impact of ester moiety substitution on lipophilicity, bioavailability, and biological activity. In cytotoxicity studies, cinnamates (including cinnamyl cinnamate) demonstrated no detectable activity against five human tumor cell lines, whereas cinnamaldehydes exhibited ED50 values of 0.63–8.1 μg/mL [2], establishing cinnamyl cinnamate as a negative control for cytotoxicity screening of related compounds. Procurement for research applications should prioritize analytically characterized material with certificate of analysis documenting purity, isomer composition, and residual solvent profile to ensure experimental reproducibility across studies.

Flavoring Agent in Food and Beverage

Cinnamyl cinnamate is approved as a flavoring agent (FEMA 2298) with a mild, balsamic, sweet, and subtly floral-cinnamon aroma profile. Its estimated daily intake in Europe is 2.8 mg/day for methyl cinnamate and similar levels for related cinnamates [1], with total worldwide usage in the region of 0.1–1 metric tonnes per annum [2]. The compound's favorable safety assessment—acute oral LD50 of 4.2 g/kg in rats and no mutagenic or genotoxic findings—supports its continued use in food flavoring applications. Procurement for food-grade applications must specify FCC (Food Chemicals Codex) compliance, Kosher/Halal certification status, and adherence to regional positive lists (e.g., EU Flavis 9.7390; China GB2760). The compound's shelf life of up to 36 months under recommended storage provides extended usability for flavor house inventory management.

Technical Documentation Hub

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